3-(Aminomethyl)piperidin-3-amine, also known as 3-aminomethylpiperidine, is an organic compound with the molecular formula C6H14N2 and a molar mass of 114.19 g/mol. It is classified as a piperidine derivative, which is a cyclic amine with significant applications in medicinal chemistry. The compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly Dipeptidyl Peptidase-IV inhibitors, which are used in the treatment of type 2 diabetes .
The synthesis of 3-(aminomethyl)piperidin-3-amine can be accomplished through several methods:
The transamination method is particularly noted for its environmental friendliness and efficiency, making it suitable for large-scale industrial applications. The reduction methods typically involve careful control of reaction conditions to ensure high yields and purity of the final product .
3-(Aminomethyl)piperidin-3-amine participates in various chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reductions and various alkyl halides for substitution reactions. The conditions must be optimized to achieve desired selectivity and yield .
The primary mechanism of action for 3-(aminomethyl)piperidin-3-amine involves its role as a precursor in synthesizing Dipeptidyl Peptidase-IV inhibitors. These inhibitors function by blocking the enzyme Dipeptidyl Peptidase-IV, which is responsible for degrading incretin hormones that regulate glucose metabolism.
The pharmacokinetics of compounds derived from 3-(aminomethyl)piperidin-3-amine generally indicate good oral bioavailability and metabolism primarily in the liver, making them effective in managing blood glucose levels in diabetic patients .
The compound exhibits basic properties typical of amines and can form salts with acids, such as hydrochloric acid, resulting in compounds like 3-(aminomethyl)piperidin-3-ammonium chloride.
Relevant data includes:
3-(Aminomethyl)piperidin-3-amine finds application primarily in:
Its versatility makes it valuable in both academic research settings and industrial applications focused on drug development and synthesis .
Enantiomerically pure 3-(aminomethyl)piperidin-3-amine derivatives are crucial for pharmaceutical applications, such as dipeptidyl peptidase IV (DPP-IV) inhibitors (e.g., alogliptin, linagliptin) and GlyT1 inhibitors. Immobilized ω-transaminases (TAs-IMB) enable efficient asymmetric amination of prochiral ketones like 1-Boc-3-piperidone. Using isopropylamine (IPA) as an amine donor and pyridoxal-5′-phosphate (PLP) as a cofactor, both (R)- and (S)-3-amino-1-Boc-piperidine are accessible with >98% enantiomeric excess (ee). Key enzymes include:
| Enzyme | Enantiomer | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| ATA-025-IMB | (R) | 21 | 99 | >99 |
| ATA-P1-G05-IMB | (S) | 313 | 99 | 98 |
| ATA-254-IMB | (S) | 336 | 94 | >99 |
This method surpasses kinetic resolution (max 50% yield) and avoids transition-metal catalysts [8].
Chiral phosphine ligands facilitate stereoselective hydrogenation of dihydropyridinone intermediates to access cis- or trans-3-substituted piperidines. Key parameters controlling stereochemistry:
Ritter-type reactions convert pyrrolidine-derived tertiary alcohols to 3-aminopiperidines via azide-mediated ring expansion:
A versatile route to 3-aminopiperidines employs Mannich condensation coupled with spontaneous lactamization:
| Method | Key Intermediate | Conditions | Advantage |
|---|---|---|---|
| Biocatalytic Amination | 1-Boc-3-piperidone | TAs-IMB/IPA/PLP | High ee, ambient conditions |
| Mannich Lactamization | 4-Nitro-butyrate ester | RNH₂, CH₂O | Tolerates electron-rich arenes |
| Ritter Azidation | 3-Piperidinol | NaN₃, TFA | Direct N-incorporation |
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables piperidine cyclization for constrained peptidomimetics:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2